![molecular formula C10H14ClN3O2 B2628107 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide CAS No. 2411276-96-3](/img/structure/B2628107.png)
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro group, an oxadiazole ring, and a cyclopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or ester, under basic conditions. For example, amidoximes can react with carboxylic acids in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide at room temperature .
-
Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds or cyclopropyl carbenes.
-
Final Coupling: : The final step involves coupling the oxadiazole intermediate with a chloro-substituted propanamide. This can be achieved through nucleophilic substitution reactions where the oxadiazole derivative acts as a nucleophile attacking the chloro-substituted propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclopropyl Ring Reactions: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might lead to the formation of oxadiazole N-oxides.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: The oxadiazole ring is known for its electronic properties, making this compound useful in the development of organic semiconductors or fluorescent dyes.
Biological Research: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds steric hindrance and rigidity, which can influence its interaction with biological targets compared to other oxadiazole derivatives.
Propriétés
IUPAC Name |
2-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6(11)10(15)14(2)5-8-12-9(16-13-8)7-3-4-7/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOWSJMELJRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NOC(=N1)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
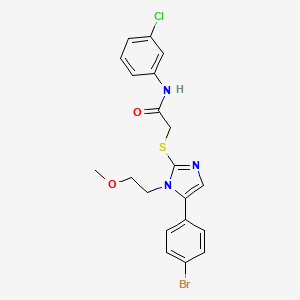
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628025.png)
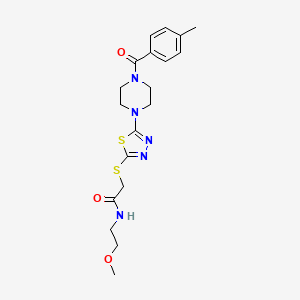
![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)
![8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile](/img/structure/B2628031.png)
![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)
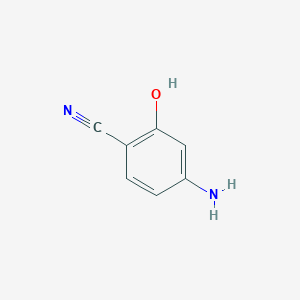

![1-[9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B2628040.png)
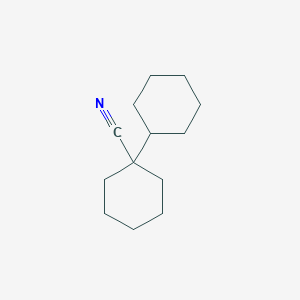
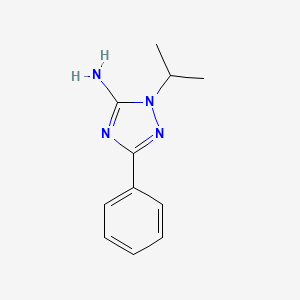
![2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)
![N-(2,4-difluorophenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628045.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
